Cefcapene-d5

Description

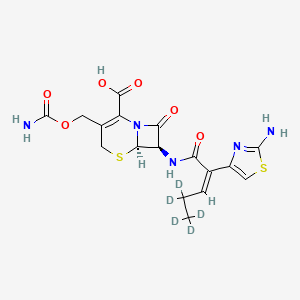

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H19N5O6S2 |

|---|---|

Molecular Weight |

458.5 g/mol |

IUPAC Name |

(6R,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)-4,4,5,5,5-pentadeuteriopent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C17H19N5O6S2/c1-2-3-8(9-6-30-16(18)20-9)12(23)21-10-13(24)22-11(15(25)26)7(4-28-17(19)27)5-29-14(10)22/h3,6,10,14H,2,4-5H2,1H3,(H2,18,20)(H2,19,27)(H,21,23)(H,25,26)/b8-3-/t10-,14-/m1/s1/i1D3,2D2 |

InChI Key |

HJJRIJDTIPFROI-FWTZAFNLSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])/C=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O |

Canonical SMILES |

CCC=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O |

Origin of Product |

United States |

Contextualization of Cefcapene Within the β Lactam Antibiotic Class

Cefcapene is a synthetic, third-generation cephalosporin (B10832234), a prominent subgroup of the β-lactam class of antibiotics. guidetopharmacology.orgkegg.jpgardp.org The defining feature of all β-lactam antibiotics is the four-membered β-lactam ring, a cyclic amide, which is crucial for their antibacterial activity. researchgate.net This class of antibiotics, which also includes penicillins, carbapenems, and monobactams, functions by inhibiting the synthesis of the peptidoglycan layer of bacterial cell walls. researchgate.net

Cefcapene specifically targets and inactivates penicillin-binding proteins (PBPs), which are enzymes located on the inner membrane of the bacterial cell wall. nih.gov These proteins are essential for the final steps of assembling and reshaping the cell wall during cell growth and division. nih.gov By interfering with the cross-linkage of peptidoglycan chains, Cefcapene weakens the bacterial cell wall, leading to cell lysis and death. nih.gov As a third-generation cephalosporin, Cefcapene exhibits a broad spectrum of activity. guidetopharmacology.org It is typically administered orally as a more bioavailable ester prodrug, Cefcapene pivoxil, which is then converted to the active Cefcapene form in the body. guidetopharmacology.orgnih.gov

Rationale for Deuterium Isotopic Labeling in Small Molecule Research

Isotopic labeling is a technique that involves the incorporation of isotopes into a molecule to trace its journey through biological or chemical systems. musechem.com Deuterium (B1214612) (²H or D), a stable, non-radioactive isotope of hydrogen, is particularly valuable in pharmaceutical research. musechem.comsymeres.com The key rationale for using deuterium labeling lies in the "kinetic isotope effect." Because deuterium is heavier than hydrogen, the carbon-deuterium bond has a lower vibrational frequency and is stronger than the corresponding carbon-hydrogen bond. musechem.com This increased bond strength can make the deuterated compound more resistant to metabolic degradation at specific sites, a property that can be exploited in drug design. musechem.com

Stable isotope-labeled compounds are indispensable tools for several research applications: symeres.comhwb.gov.in

Drug Metabolism and Pharmacokinetic (DMPK) Studies: Deuterated compounds are used to study the absorption, distribution, metabolism, and excretion (ADME) of a drug. musechem.comhwb.gov.in By tracking the labeled molecule, researchers can identify metabolic pathways and quantify metabolites more accurately. symeres.comclearsynth.com

Analytical Standards: In quantitative analysis using mass spectrometry (MS), a deuterated version of the analyte is an ideal internal standard. musechem.com Since it co-elutes with the non-labeled compound but is distinguishable by its higher mass, it allows for precise quantification by correcting for sample loss or ionization variability during the analysis.

Mechanistic Studies: The kinetic isotope effect can be used to investigate reaction mechanisms. symeres.com By observing how deuterium substitution affects the rate of a chemical reaction, scientists can gain insights into the bond-breaking steps involved.

The synthesis of deuterated compounds can be achieved through various methods, including the use of isotope-containing starting materials or through hydrogen/deuterium exchange reactions on the target molecule or a late-stage intermediate. symeres.comhwb.gov.in

Significance of Cefcapene D5 As a Research Probe and Analytical Standard

Precursor Synthesis and Deuteration Methodologies for β-Lactam Structures

The synthesis of deuterated β-lactam compounds like this compound involves the preparation of specific precursors and the application of targeted deuteration methods. The core of these antibiotics is the β-lactam ring, and its synthesis often begins with readily available starting materials. google.com For cephalosporins, 7-aminocephalosporanic acid (7-ACA) and its derivatives are crucial intermediates. researchgate.netunipv.it The synthesis of Cefcapene itself has been approached through various routes, often starting with 7-ACA and coupling it with a side-chain, such as (Z)-2-[(2-tert-butoxycarbonylamino) thiazol-5-yl) pent-2-enoic acid. researchgate.net

Deuteration can be achieved through several methods. One common approach is the use of deuterated reagents during the synthesis. For instance, the introduction of a deuterated side chain can be accomplished by using deuterated starting materials for the side-chain synthesis. Another method involves hydrogen-deuterium exchange reactions on the final compound or an intermediate, often catalyzed by acids, bases, or metal catalysts. Visible-light-mediated energy transfer has also been reported for the synthesis of β-lactams, a process that could potentially be adapted for deuteration. d-nb.info The synthesis of deuterated tigemonam (B1663452) derivatives, for example, illustrates the adaptation of synthetic schemes to incorporate deuterium by using deuterated side chains coupled to the lactam core. google.com

A general retrosynthetic strategy for a deuterated β-lactam would involve identifying non-labile C-H bonds where deuterium can be incorporated to slow metabolism without affecting biological activity. The synthesis would then proceed by either using deuterated building blocks or by performing selective deuteration on a late-stage intermediate.

Isotopic Incorporation and Enrichment Analysis for this compound Synthesis

Following the synthesis of a deuterated compound like this compound, it is imperative to determine the degree and location of isotopic incorporation. High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary techniques for this analysis. rsc.orgrsc.org

NMR spectroscopy, particularly ¹H NMR and ²H NMR, is crucial for determining the specific sites of deuteration. rsc.org In ¹H NMR, the disappearance of a signal indicates the replacement of a proton with a deuterium atom. Conversely, ²H NMR directly detects the deuterium nuclei. The analysis of proton-decoupled ¹³C NMR spectra can also reveal isotopic effects on chemical shifts, providing further confirmation of deuteration sites. nih.gov For complex molecules, two-dimensional NMR techniques are often employed to unambiguously assign the positions of the deuterium labels. The combination of MS and NMR allows for a comprehensive analysis of isotopic purity and structural integrity. rsc.orgrsc.org

Below is a table summarizing the analytical techniques used for isotopic enrichment analysis:

| Analytical Technique | Information Provided | Key Features |

|---|---|---|

| High-Resolution Mass Spectrometry (HR-MS) | Overall degree of deuteration, distribution of isotopologues. rsc.orgnih.gov | High sensitivity and accuracy in mass measurement. ckisotopes.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Specific sites of deuteration, structural integrity. rsc.orgrsc.org | Provides detailed structural information. |

| ¹H NMR | Disappearance of proton signals at deuterated positions. | |

| ²H NMR | Direct detection of deuterium nuclei. |

Stereochemical Control and Regioselectivity in this compound Formation

The biological activity of cephalosporins is highly dependent on their stereochemistry. unipv.it Therefore, controlling the stereochemical outcome during the synthesis of this compound is critical. The core 7-ACA nucleus possesses specific stereocenters that must be maintained throughout the synthetic sequence. unipv.it The introduction of new stereocenters, for example in the side chain, requires stereoselective reactions.

The Staudinger reaction, a [2+2] cycloaddition, is a classic method for constructing the β-lactam ring, and controlling the reaction conditions such as solvent and temperature can influence the stereochemical outcome. plos.org Modern synthetic methods often employ chiral auxiliaries or catalysts to achieve high levels of stereocontrol. For instance, the synthesis of spiro-cephalosporins has been achieved with stereoselective formation through a Michael-type addition. nih.gov

Regioselectivity, the control of which position on a molecule reacts, is also a significant challenge. In the synthesis of Cefcapene, the acylation of the 7-amino group of the cephalosporin (B10832234) core with the activated side chain must occur without reaction at other nucleophilic sites. researchgate.net Similarly, modifications to the C-3 position require regioselective reactions. wikipedia.org The use of protecting groups is a common strategy to ensure that reactions occur at the desired location. For example, the synthesis of 3-substituted indole-based compounds has been achieved with high regioselectivity using specific catalysts. nih.gov Theoretical investigations using methods like Density Functional Theory (DFT) can help predict and understand the regioselectivity of a reaction. nih.govnih.gov

Chemoenzymatic and Biosynthetic Approaches to Deuterated Cephalosporins

Chemoenzymatic and biosynthetic methods offer powerful alternatives to purely chemical synthesis for producing complex molecules like deuterated cephalosporins. These approaches can offer high stereoselectivity and regioselectivity under mild reaction conditions. nih.gov

The biosynthesis of cephalosporins starts from the amino acids L-α-aminoadipic acid, L-cysteine, and L-valine. ruhr-uni-bochum.de Key enzymes in the pathway, such as deacetoxycephalosporin C synthase (DAOCS), catalyze specific transformations, including the expansion of the penicillin ring system into the cephalosporin core. researchgate.netresearchgate.net By supplying isotopically labeled precursors, such as deuterated amino acids, to the fermentation broth of a cephalosporin-producing microorganism like Acremonium chrysogenum, it is possible to incorporate deuterium into the antibiotic structure. nih.gov For example, using deuterated L-valine could lead to deuterium incorporation in the dihydrothiazine ring.

Chemoenzymatic synthesis combines chemical steps with enzymatic transformations. For instance, a chemically synthesized, deuterated side-chain precursor could be coupled to a biosynthetically produced cephalosporin nucleus using an appropriate enzyme. Enzymes can also be used for the regeneration of deuterated cofactors, which are essential for many biocatalytic reduction reactions that can be used to introduce deuterium. acs.org The use of purified enzymes can provide access to isotopologs for detailed mechanistic studies. nih.gov

The following table outlines the advantages of these biological approaches:

| Approach | Key Advantages | Example Application |

|---|---|---|

| Biosynthesis | High stereoselectivity and regioselectivity, environmentally friendly. nih.gov | Incorporation of deuterated amino acid precursors into the cephalosporin backbone by fermentation. nih.gov |

| Chemoenzymatic Synthesis | Combines the flexibility of chemical synthesis with the selectivity of enzymes. nih.gov | Enzymatic coupling of a deuterated side-chain to a cephalosporin nucleus. |

Advanced Synthetic Approaches to this compound Analogues for Mechanistic Studies

The synthesis of this compound analogues is valuable for conducting mechanistic studies, such as investigating the mode of action or metabolic pathways. cdnsciencepub.com These analogues may feature deuterium labels at different positions or have modified functional groups.

For instance, studying the hydrolysis of cephalosporins by β-lactamase enzymes can be facilitated by using deuterated substrates and monitoring the reaction by NMR in a deuterated buffer. cdnsciencepub.comresearchgate.netcdnsciencepub.com This can provide insights into the reaction mechanism and the role of different parts of the molecule in enzyme recognition and catalysis. researchgate.net The synthesis of cephalosporin-drug conjugates, where a cytotoxic agent is attached to the cephalosporin, is another area where deuterated analogues could be used to study the release mechanism of the drug. researchgate.netacs.org

The development of novel synthetic methods, such as those for creating spirocyclic cephalosporin analogues, opens up new possibilities for designing mechanistic probes. nih.gov These advanced synthetic strategies allow for the precise placement of isotopic labels and functional groups, enabling detailed investigations into the structure-activity relationships and metabolic fate of Cefcapene and related compounds.

Spectroscopic Techniques for Structural Elucidation of this compound

Spectroscopic methods are fundamental in confirming the molecular structure of this compound, verifying the position of the deuterium labels, and providing a detailed profile of the compound.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Determination

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the specific atomic positions of deuterium labels in this compound. The primary methods involve either direct detection of the deuterium nucleus (²H NMR) or indirect observation through ¹H NMR.

In ¹H NMR, the successful incorporation of deuterium is confirmed by the disappearance of proton signals at specific chemical shifts corresponding to the sites of deuteration. By comparing the ¹H NMR spectrum of this compound with that of its non-labeled counterpart, the precise locations of deuterium substitution can be verified. For this compound, the "d5" designation typically implies labeling on the pentenoyl side chain.

Alternatively, ²H NMR spectroscopy can be used to directly observe the deuterium nuclei. This provides a definitive confirmation of the deuteration sites, as signals will appear only for the deuterium atoms. The chemical shifts in ²H NMR are identical to those in ¹H NMR, allowing for direct correlation.

Table 1: Predicted NMR Signal Alterations for this compound This table is illustrative, based on the common deuteration pattern for a d5-labeled pentenoyl group. Actual chemical shifts can vary based on solvent and experimental conditions.

| Position on Pentenoyl Group | Expected ¹H NMR Signal (vs. Cefcapene) | Expected ²H NMR Signal |

|---|---|---|

| Ethyl-CH₂ | Absent or significantly reduced | Present |

Mass Spectrometry (MS and MS/MS) for Molecular Weight and Fragmentation Analysis of this compound and its Isotopologues

Mass spectrometry is critical for confirming the molecular weight of this compound and for providing structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which is used to confirm the elemental composition and successful incorporation of the five deuterium atoms. The expected molecular weight for this compound (C₁₇H₁₄D₅N₅O₆S₂) is approximately 458.52 g/mol . simsonpharma.com HRMS can distinguish the mass of this compound from any residual non-labeled Cefcapene or partially labeled species.

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways of the molecule. researchgate.net In an MS/MS experiment, the molecular ion of this compound is selected and subjected to collision-induced dissociation (CID), generating a series of fragment ions. uni-saarland.de The resulting fragmentation pattern serves as a structural fingerprint. The masses of the fragments containing the deuterated side chain will be shifted by +5 Da compared to the fragments of unlabeled Cefcapene, providing further confirmation of the label position. Analysis of the isotopic distribution of the molecular ion and its fragments, known as isotopologue analysis, allows for the determination of isotopic purity. libretexts.orgthermofisher.comnih.gov

Table 2: Illustrative MS and MS/MS Data for this compound

| Ion Type | Description | Expected m/z |

|---|---|---|

| [M+H]⁺ | Protonated Molecular Ion | ~459.1 |

| Fragment Ion 1 | Loss of CO₂ | ~415.1 |

| Fragment Ion 2 | Cleavage of β-lactam ring | Varies |

Infrared and Raman Spectroscopy for Vibrational Characterization of this compound

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule's functional groups. kfupm.edu.sathermofisher.com For this compound, these methods can confirm the presence of key structural motifs and verify deuteration.

The IR spectrum is expected to show characteristic absorption bands for the β-lactam carbonyl (~1750-1780 cm⁻¹), amide carbonyl (~1650-1680 cm⁻¹), and carboxylic acid groups. sapub.orgresearchgate.net The most significant feature for confirming deuteration is the appearance of C-D stretching vibrations, typically found in the 2100-2250 cm⁻¹ region, which is a spectral window that is usually clear of other fundamental vibrations.

Raman spectroscopy, which relies on inelastic scattering of light, is also sensitive to the molecule's vibrational structure. researchgate.netmdpi.comscirp.org It is particularly useful for analyzing symmetric vibrations and the C=C bond in the thiazole (B1198619) ring. The C-D bonds would also give rise to characteristic signals in the Raman spectrum, complementing the IR data.

Table 3: Key Vibrational Frequencies for this compound

| Functional Group / Bond | Technique | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| β-Lactam C=O | IR | 1750 - 1780 |

| Amide C=O | IR | 1650 - 1680 |

| Carboxylic Acid O-H | IR | 2500 - 3300 (broad) |

| C-D Stretch | IR, Raman | 2100 - 2250 |

Chromatographic Separation and Purity Assessment of this compound

Chromatographic techniques are essential for separating this compound from impurities, including its non-labeled counterpart, isomers, and any residual reactants or volatile solvents.

High-Performance Liquid Chromatography (HPLC) for Purity and Isomeric Analysis

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound. google.com Stability-indicating reversed-phase HPLC (RP-HPLC) methods are typically developed to separate the main compound from any degradation products or synthesis-related impurities. nih.govcore.ac.ukresearchgate.net

A typical RP-HPLC method would utilize a C18 column with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724). Detection is commonly performed using a UV detector at a wavelength where the chromophores in the Cefcapene molecule absorb strongly, such as around 270-280 nm. nih.govobrnutafaza.hr The purity is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

HPLC is also crucial for isomeric analysis. Cefcapene, like many cephalosporins, can exist as diastereomers. labrulez.com Specific HPLC methods can be developed to separate these isomers, ensuring the correct isomeric composition of the final product. apacsci.comsielc.com

Table 4: Typical HPLC Parameters for this compound Purity Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: Acetonitrile; B: 10 mM Potassium Phosphate Buffer (pH adjusted) |

| Gradient | Isocratic or Gradient Elution |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 270 nm |

Gas Chromatography (GC) for Volatile Impurity Profiling

Gas Chromatography (GC), particularly with headspace sampling, is the preferred method for identifying and quantifying volatile impurities that may be present from the synthesis and purification processes. scharlab.comsigmaaldrich.com These impurities can include residual solvents such as acetone, ethanol, or dichloromethane.

In headspace GC, a sample of this compound is placed in a sealed vial and heated, causing volatile compounds to partition into the gas phase (the headspace). iolitec.deiolitec.de A sample of this vapor is then injected into the GC system. This technique is ideal because it prevents the non-volatile this compound from contaminating the GC column. The separated volatile compounds are typically detected using a Flame Ionization Detector (FID). The purity of the solvents used for the analysis itself is critical to avoid introducing interfering peaks. sigmaaldrich.com

Table 5: Typical Headspace GC Parameters for Volatile Impurity Analysis

| Parameter | Condition |

|---|---|

| Column | e.g., DB-624 or similar |

| Carrier Gas | Helium or Nitrogen |

| Oven Program | Temperature programmed to separate target solvents |

| Detector | Flame Ionization Detector (FID) |

| Headspace Vial Temp | 80 - 120 °C |

Supercritical Fluid Chromatography (SFC) in Deuterated Compound Analysis

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and environmentally friendly separation technique, particularly advantageous for the analysis of deuterated compounds like this compound. bohrium.com This method utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the primary component of the mobile phase. bohrium.comnih.gov The polarity of the mobile phase can be adjusted by adding a co-solvent, such as methanol (B129727), which allows for the separation of a wide range of compounds, including polar molecules. rsc.org For deuterated compounds, SFC offers several distinct advantages.

The use of supercritical CO2 significantly reduces the consumption of organic solvents, aligning with the principles of green analytical chemistry. bohrium.comdiva-portal.org In the context of analyzing deuterated compounds intended for subsequent structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy, SFC is exceptionally useful. researchgate.net By employing deuterated modifiers, such as deuterated methanol (CD3OD), in the mobile phase, the collection of fractions with minimized protic residues is facilitated. nih.govresearchgate.net This approach streamlines the process by allowing for immediate NMR analysis, bypassing tedious drying steps that could lead to analyte degradation or back-exchange of deuterium atoms. researchgate.net

The technique delivers highly efficient separations and is applicable to a diverse spectrum of chemical properties, from acidic to basic and neutral compounds. researchgate.net SFC has proven effective for both achiral and chiral separations at analytical and preparative scales, making it a versatile tool in pharmaceutical research. bohrium.com The combination of SFC with mass spectrometry (SFC-MS) provides exceptional efficiency and speed, supporting high-throughput analyses of complex mixtures. diva-portal.org This coupling allows for the speciation of compounds through techniques like in-source hydrogen/deuterium exchange (HDX), further enhancing the characterization of labeled molecules. nih.gov

Quantitative Analytical Methods for this compound in Complex Biological Matrices (Research-focused, non-clinical)

In non-clinical research settings, the accurate quantification of analytes in complex biological matrices such as plasma is fundamental. For Cefcapene, its active metabolite, methods based on liquid chromatography coupled with mass spectrometry are preferred for their specificity and sensitivity. The use of a deuterated internal standard, this compound, is central to the development of robust quantitative assays for the parent compound, Cefcapene acid.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological fluids due to its high selectivity and sensitivity. scispace.com In the development of such methods for Cefcapene, this compound serves as an ideal internal standard (IS). researchgate.netpharmaffiliates.com An internal standard is added to samples and calibrators to correct for variability during sample preparation and analysis. labx.com A stable isotope-labeled internal standard like this compound is the preferred choice because it co-elutes with the analyte (Cefcapene) and exhibits nearly identical chemical and physical properties, including extraction recovery and ionization efficiency. labx.com However, its difference in mass (due to the five deuterium atoms) allows it to be distinguished from the analyte by the mass spectrometer. pharmaffiliates.comlabx.com

The development of an LC-MS/MS method involves optimizing several key stages. frontiersin.org First, sample preparation, often involving protein precipitation with a solvent like methanol, is performed to extract the analyte and IS from the biological matrix. nih.govnih.gov Second, chromatographic conditions, including the choice of column (e.g., a C18 column) and mobile phase composition (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol), are optimized to achieve a good peak shape and separation from matrix components. frontiersin.orgnih.govsysrevpharm.org Third, mass spectrometer parameters are tuned for maximum sensitivity, operating in either positive or negative electrospray ionization (ESI) mode. frontiersin.orgnih.gov For Cefcapene acid, the protonated molecular ion [M+H]⁺ at m/z 454.2 is typically monitored. nih.gov

Method validation is performed according to regulatory guidelines to ensure the reliability of the results. turkjps.orgbioanalysis-zone.com This process assesses linearity, accuracy, precision, selectivity, matrix effect, recovery, and stability. frontiersin.orgbioanalysis-zone.com A validated method using this compound as an internal standard can provide accurate quantification of Cefcapene in research pharmacokinetic studies. nih.govresearchgate.netresearchgate.net

| Validation Parameter | Typical Acceptance Criteria | Example Finding |

|---|---|---|

| Linearity (r²) | ≥ 0.99 | > 0.99 sysrevpharm.org |

| Concentration Range | Defined range with acceptable accuracy and precision | 0.03–5 µg/mL researchgate.net |

| Intra-day Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | 1.4% to 9.3% frontiersin.org |

| Inter-day Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | 2.1% to 7.2% frontiersin.org |

| Accuracy (%) | 85–115% (80–120% at LLOQ) | 89.1% to 112.4% frontiersin.org |

| Extraction Recovery (%) | Consistent and reproducible | 90.1% to 109.2% frontiersin.org |

| Matrix Effect (%) | Within acceptable limits (e.g., 85-115%) | 93.1% to 105.8% frontiersin.org |

| Stability | Analyte stable under various storage conditions | < 15% variation frontiersin.org |

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a powerful, high-throughput analytical technique used extensively in pharmaceutical research for the analysis of a wide range of molecules, from small drugs to large proteins. nih.gov It is a soft ionization method that allows for the rapid analysis of analytes with minimal fragmentation. nih.gov In drug discovery and development, MALDI-MS is applied in biomarker discovery, drug screening, and the characterization of biological drugs. nih.govinternational-pharma.com

Deuterium labeling, as found in this compound, has specific applications in research-focused MALDI-MS studies, particularly in the realm of hydrogen-deuterium exchange (HDX). MALDI-HDX-MS is a technique used to study protein conformation, dynamics, and interactions. acs.orgnih.gov While this compound itself is a stable-labeled compound not typically used for exchange experiments, the principles of using deuterium labeling in MALDI-MS are relevant. For instance, a differential HDX approach can distinguish between molecules in different environments, such as peptides inside and outside a cell. researchgate.net Peptides on the exterior are exposed to deuterium oxide and become labeled, while those that have permeated the cell membrane are protected. researchgate.net

Another key application is MALDI imaging, which visualizes the spatial distribution of drugs and their metabolites within tissue sections. europeanpharmaceuticalreview.comhtximaging.com This label-free technique can map thousands of molecules simultaneously. europeanpharmaceuticalreview.com In this context, deuterium labeling provides an orthogonal layer of information to the mass-to-charge ratio (m/z), significantly increasing confidence in metabolite identification. nsf.gov By introducing a deuterium source (e.g., D2O vapor) during analysis, researchers can determine the number of exchangeable hydrogens on a molecule, which helps to narrow down structural possibilities and eliminate incorrect annotations in untargeted studies. nsf.gov This combination of spatial localization with confident structural information is invaluable for understanding drug distribution and metabolism at the tissue level. europeanpharmaceuticalreview.comhtximaging.com

Development of Reference Standards and Certified Reference Materials for this compound

The availability of high-quality reference standards is a prerequisite for accurate analytical measurements in pharmaceutical research and quality control. axios-research.combebpa.org this compound is offered as a chemical compound to be used as a reference standard for its non-deuterated counterpart, Cefcapene. axios-research.compharmaffiliates.com The development of such a standard, particularly a Certified Reference Material (CRM), is a rigorous process governed by international guidelines such as ISO 17034 and ISO/IEC 17025. ethz.chresearchgate.net

A reference standard is a highly purified and well-characterized substance used for qualitative identification or quantitative assessment. axios-research.comusda.gov For this compound, this involves meticulous synthesis and purification, followed by comprehensive characterization to confirm its identity and purity. axios-research.com This characterization data is compiled into a Certificate of Analysis (COA), which accompanies the standard. axios-research.com The COA provides critical information on the material's properties, ensuring its suitability for its intended use, such as in analytical method development and validation. axios-research.comaxios-research.com

A Certified Reference Material (CRM) represents a higher level of quality and is provided with a certificate stating its property values (e.g., purity as a mass fraction) along with a documented measurement uncertainty and metrological traceability to the International System of Units (SI). labx.comethz.ch The certification process for an organic compound like this compound often involves quantitative NMR (qNMR). ethz.ch qNMR is a primary ratio method that allows for direct quantification of a substance against a primary reference standard without needing a specific standard of the analyte itself. ethz.ch The process requires weighing exact amounts of the sample and a qNMR reference standard, dissolving them in a deuterated solvent, and measuring the signal ratios with high accuracy. ethz.ch In addition to purity, CRMs undergo homogeneity and stability testing to ensure that every vial of the material is consistent and that its certified properties remain stable over time. labx.comresearchgate.net The development of a this compound CRM provides analytical laboratories with the highest level of confidence for calibrating instruments and validating methods.

| Section | Description of Content | Purpose |

|---|---|---|

| Identification | Compound Name (this compound), CAS Number, Molecular Formula (C₁₇H₁₄D₅N₅O₆S₂), Molecular Weight (458.53 g/mol). axios-research.com | Unambiguously identifies the material. |

| Purity/Assay | Quantitative value of purity, often determined by techniques like HPLC, LC-MS, or qNMR. May include isotopic purity. | Provides the certified value for use in quantitative calculations. |

| Characterization Data | Spectroscopic data such as ¹H-NMR, Mass Spectrometry (MS), and sometimes Infrared (IR) or Ultraviolet (UV) spectroscopy. | Confirms the chemical structure and identity of the compound. |

| Homogeneity & Stability | Data confirming the consistency between different units of the batch and the stability of the compound under specified storage conditions. labx.comresearchgate.net | Ensures the reliability and shelf-life of the standard. |

| Intended Use | Statement specifying the appropriate applications, e.g., "For laboratory research use only," "Internal standard for quantitative analysis." axios-research.com | Guides the user on the proper application of the standard. |

| Storage Conditions | Recommended temperature and conditions for long-term storage (e.g., -20°C, protect from light). | Ensures the integrity of the standard is maintained. |

| Traceability | For CRMs, a statement of metrological traceability to a national or international standard (e.g., SI units). ethz.chresearchgate.net | Establishes a link to a recognized measurement system. |

Mechanistic Investigations of Cefcapene D5 Action at the Molecular and Cellular Level

Enzyme Kinetic Studies with Cefcapene-d5 and Target Penicillin-Binding Proteins (PBPs)

Cefcapene, like other β-lactam antibiotics, exerts its antibacterial effect by targeting and inactivating penicillin-binding proteins (PBPs). nih.gov These enzymes are crucial for the final steps of peptidoglycan synthesis, a process essential for maintaining the integrity of the bacterial cell wall. nih.govnih.gov Inactivation of PBPs disrupts cell wall assembly, leading to cell lysis and bacterial death. nih.gov

For instance, studies on other cephalosporins like cefoperazone (B1668861) have shown high affinity for essential PBPs in Escherichia coli (PBP-3, -1Bs, -2, and -1A) and Pseudomonas aeruginosa (PBP-3, -1A, -1B, and -2). nih.govdrugbank.com Similarly, ceftaroline (B109729) has demonstrated high affinity for PBP2a in methicillin-resistant Staphylococcus aureus (MRSA) and for PBP2X in penicillin-resistant Streptococcus pneumoniae. nih.gov The introduction of deuterium (B1214612) in this compound is not expected to significantly alter these fundamental kinetic parameters, but it provides a valuable tool for more sensitive analytical measurements, such as in mass spectrometry-based assays.

Table 1: Representative PBP Binding Affinities of Various Cephalosporins This table is illustrative of typical data obtained in such studies and does not represent this compound specifically, for which public data is limited.

| Cephalosporin (B10832234) | Bacterial Species | Target PBP | IC50 (µg/ml) | Reference |

|---|---|---|---|---|

| Ceftaroline | S. aureus (MRSA) | PBP2a | 0.01 - 1 | nih.gov |

| Ceftaroline | S. pneumoniae (Penicillin-Resistant) | PBP2X | 0.1 - 1 | nih.gov |

| Cefoperazone | E. coli | PBP-3 | High Affinity | nih.gov |

| Cefoperazone | P. aeruginosa | PBP-3 | High Affinity | nih.gov |

Binding Affinity and Molecular Docking Studies of this compound with Bacterial Targets

Molecular docking simulations are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. japsonline.commdpi.com In the context of this compound, these studies would model its interaction with the active site of various bacterial PBPs. The goal is to understand the specific molecular interactions—such as hydrogen bonds, and van der Waals forces—that govern the binding affinity and specificity of the drug. fabad.org.tr

For this compound, docking studies would likely confirm that the core cephalosporin structure orients within the PBP active site to facilitate the acylation of the active site serine residue. The deuterium labeling in this compound would not alter the predicted binding mode in standard molecular docking simulations, as these algorithms primarily consider the three-dimensional structure and electronic properties of the molecule, which are nearly identical between Cefcapene and its d5 isotopologue.

In Vitro Susceptibility Profiling of this compound Against Bacterial Strains of Research Interest

In vitro susceptibility testing determines the minimal concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. While this compound is a research tool and not used for therapeutic efficacy studies, its use in susceptibility profiling is invaluable for investigating mechanisms of resistance.

Bacterial resistance to cephalosporins is a significant clinical challenge and arises from several key mechanisms:

Enzymatic Degradation: The most common mechanism in Gram-negative bacteria is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring, inactivating the antibiotic. nih.gov Extended-spectrum β-lactamases (ESBLs) are particularly problematic as they can degrade a wide range of cephalosporins. srce.hr

Target Modification: Alterations in the structure of PBPs can reduce the binding affinity of β-lactam antibiotics. reactgroup.org This is a primary mechanism of resistance in Gram-positive bacteria, such as the expression of PBP2a in MRSA. nih.gov

Reduced Permeability and Efflux: Changes in the bacterial outer membrane, such as the loss of porin channels, can limit the entry of the antibiotic into the cell. floradergisi.orgfrontiersin.org Additionally, active efflux pumps can transport the antibiotic out of the cell, preventing it from reaching its PBP target. reactgroup.org

This compound can be used in comparative studies to investigate these resistance mechanisms. For example, by comparing its activity against a wild-type bacterial strain and a mutant strain known to overexpress a specific β-lactamase or efflux pump, researchers can quantify the contribution of that specific mechanism to resistance.

Table 2: Common Bacterial Resistance Mechanisms to β-Lactam Antibiotics

| Resistance Mechanism | Description | Example Bacteria | Reference |

|---|---|---|---|

| β-Lactamase Production | Enzymes that hydrolyze and inactivate the β-lactam ring. | Enterobacteriaceae, P. aeruginosa | nih.govsrce.hr |

| PBP Alteration | Mutations in PBP genes reduce drug binding affinity. | S. aureus (MRSA), S. pneumoniae | reactgroup.orgnih.gov |

| Reduced Permeability | Loss or modification of outer membrane porins restricts drug entry. | P. aeruginosa, Enterobacteriaceae | floradergisi.orgfrontiersin.org |

| Efflux Pumps | Membrane proteins that actively transport antibiotics out of the cell. | P. aeruginosa, E. coli | reactgroup.org |

Efflux pumps are a significant cause of multidrug resistance in bacteria. nih.gov In Gram-negative bacteria, tripartite efflux systems, such as the Resistance-Nodulation-Cell Division (RND) family, span the inner and outer membranes and actively expel a wide range of substrates, including cephalosporins. nih.gov Overexpression of these pumps, like AcrAB-TolC in E. coli, can lead to clinically significant levels of resistance. mdpi.com

Porins are protein channels in the outer membrane of Gram-negative bacteria that allow for the passive diffusion of small molecules, including many antibiotics. floradergisi.orgfrontiersin.org A reduction in the number or a change in the structure of these porins can decrease the intracellular concentration of an antibiotic, contributing to resistance. nih.gov

This compound is an ideal tool for studying the interplay between efflux and porin-mediated transport. By using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can precisely measure the intracellular and extracellular concentrations of this compound in bacterial cultures. This allows for a direct assessment of how the presence or absence of specific efflux pumps or porins affects the net accumulation of the drug inside the bacterial cell.

Cellular Uptake and Intracellular Distribution Mechanisms of this compound in Bacterial Systems

Understanding how an antibiotic is taken up by and distributed within a bacterial cell is crucial for evaluating its effectiveness. For Gram-negative bacteria, the outer membrane presents a significant barrier. The uptake of cephalosporins is largely dependent on passive diffusion through porin channels. frontiersin.org Once in the periplasmic space, the drug must reach the inner membrane to interact with its PBP targets. nih.gov

This compound, with its distinct mass signature, is particularly well-suited for such studies. It allows for highly sensitive and specific quantification of the drug in different cellular fractions (e.g., periplasm, cytoplasm, membrane) after cell lysis and fractionation, providing a detailed picture of its intracellular journey.

Investigation of Kinetic Isotope Effects (KIEs) on this compound Reactivity and Enzyme Interactions

A kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org This effect arises from the difference in mass between isotopes, which affects the vibrational frequencies of chemical bonds. csbsju.edu Heavier isotopes form stronger bonds, which require more energy to break, often leading to a slower reaction rate. wikipedia.org

The deuterium atoms in this compound are located on the pivoxil ester portion of the prodrug form, Cefcapene pivoxil. This part of the molecule is cleaved off to release the active Cefcapene. Therefore, a primary KIE on the direct interaction of active Cefcapene with PBPs would not be expected.

However, secondary KIEs could potentially be observed. A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. uwo.ca These effects are typically smaller than primary KIEs but can provide valuable information about changes in hybridization or the steric environment at the transition state of a reaction. csbsju.edu In the context of this compound's interaction with PBPs, subtle secondary KIEs might provide insights into the conformational changes that occur upon binding. The precise measurement of such small effects is challenging but could offer a deeper understanding of the enzymatic mechanism.

Metabolic Fate Research Applications of Cefcapene D5

In Vitro Metabolic Stability and Metabolite Identification Using Cefcapene-d5

In vitro metabolic studies are crucial for predicting how a drug will be processed in the body. These assays help to identify potential metabolic liabilities of a drug candidate early in the discovery process.

Enzyme Systems and Pathways

The primary enzyme systems responsible for drug metabolism are located in the liver and include the cytochrome P450 (CYP) superfamily, UDP-glucuronosyltransferases (UGTs), and other phase I and phase II enzymes. nih.gov In vitro systems such as liver microsomes, S9 fractions, and hepatocytes are employed to assess a compound's metabolic stability. nuvisan.com Liver microsomes are a popular choice as they are rich in CYP enzymes, which are responsible for the metabolism of a vast number of drugs. domainex.co.uk

In a typical in vitro metabolic stability assay, Cefcapene would be incubated with one of these enzyme systems in the presence of necessary cofactors (e.g., NADPH for CYPs). domainex.co.uk The concentration of Cefcapene would be monitored over time by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine its rate of disappearance. researchgate.net This allows for the calculation of key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint). nih.gov

While direct studies detailing the use of this compound for determining the metabolic stability of Cefcapene are not prevalent in publicly available literature, the use of a deuterated version of the parent compound can aid in method development and serve as a reference marker. For metabolite identification, incubating Cefcapene with these enzyme systems allows for the generation and subsequent identification of its metabolites. diva-portal.org High-resolution mass spectrometry is a powerful tool for this purpose, enabling the characterization of metabolic "soft spots" on the molecule. nih.gov

Table 1: Representative Data for In Vitro Metabolic Stability of Cefcapene in Human Liver Microsomes

| Parameter | Value |

| Incubation Time (min) | 0, 5, 15, 30, 45, 60 |

| Cefcapene Concentration (µM) | 1 |

| Protein Concentration (mg/mL) | 0.5 |

| Calculated Half-Life (t½, min) | Value would be determined experimentally |

| Intrinsic Clearance (CLint, µL/min/mg protein) | Value would be calculated from the half-life |

| Percentage of Cefcapene Remaining at 60 min (%) | Value would be determined experimentally |

Note: This table is illustrative and represents the type of data generated in a metabolic stability study. Actual values would be determined through experimentation.

Application of this compound in Metabolic Pathway Elucidation in Research Models

To understand the complete metabolic journey of a drug, in vivo studies in research models, such as rats, are essential. researchgate.net These studies help to identify all relevant metabolites and the pathways through which they are formed.

Following administration of Cefcapene to a research model, biological samples like plasma, urine, and feces are collected over time. mdpi.commdpi.com These samples are then analyzed, typically by LC-MS/MS, to detect and identify Cefcapene and its metabolites. nih.gov The use of this compound as a co-administered compound or as a labeled tracer can significantly aid in the detection and structural elucidation of metabolites, as the deuterium (B1214612) label provides a unique mass signature.

The metabolic pathways for Cefcapene would likely involve common phase I (e.g., hydrolysis, oxidation) and phase II (e.g., glucuronidation) reactions. mdpi.com For instance, the ester linkage in the prodrug form, Cefcapene pivoxil, is rapidly hydrolyzed in the body to release the active Cefcapene. Further metabolism could involve modifications to various parts of the Cefcapene molecule.

Table 2: Potential Metabolic Pathways and Metabolites of Cefcapene in a Rat Model

| Metabolic Pathway | Potential Metabolite | Description of Transformation |

| Phase I | ||

| Hydrolysis | Cefcapene Acid | Cleavage of the pivoxil ester group from Cefcapene pivoxil. |

| Oxidation | Hydroxylated Cefcapene | Addition of a hydroxyl group to the molecule. |

| Dealkylation | Nor-Cefcapene | Removal of an alkyl group. |

| Phase II | ||

| Glucuronidation | Cefcapene Glucuronide | Conjugation with glucuronic acid to increase water solubility for excretion. |

Note: This table presents hypothetical metabolites based on common drug metabolism pathways. The actual metabolites would need to be confirmed through experimental studies.

Role of this compound in Quantitative Bioanalysis of Cefcapene and its Metabolites as an Internal Standard in Research

Accurate quantification of drugs and their metabolites in biological matrices is fundamental for pharmacokinetic and toxicokinetic studies. au.dk The use of a stable isotope-labeled internal standard is the gold standard for quantitative bioanalysis by LC-MS/MS. frontiersin.orgfrontiersin.org

This compound is an ideal internal standard for the quantification of Cefcapene. ich.org Being chemically identical to the analyte, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. rrml.ro However, due to the mass difference imparted by the deuterium atoms, it can be distinguished from the unlabeled Cefcapene by the mass spectrometer. This allows for highly accurate and precise quantification, as the internal standard compensates for variations in sample preparation, injection volume, and matrix effects. researchgate.net

A bioanalytical method using this compound as an internal standard would require thorough validation to ensure its reliability. au.dkrrml.ro This validation process assesses parameters such as accuracy, precision, selectivity, sensitivity, and stability. researchgate.net

Table 3: Typical Validation Parameters for a Bioanalytical Method Using this compound as an Internal Standard

| Validation Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification) |

| Precision (CV%) | ≤ 15% (≤ 20% at the Lower Limit of Quantification) |

| Selectivity | No significant interfering peaks at the retention times of the analyte and internal standard. |

| Matrix Effect | Consistent response in the presence of different biological matrix lots. |

| Recovery | Consistent and reproducible extraction efficiency. |

| Stability | Analyte should be stable under various storage and handling conditions (e.g., freeze-thaw, short-term, long-term). |

Note: This table summarizes standard acceptance criteria for bioanalytical method validation as per regulatory guidelines.

Degradation Pathways and Stability Studies of Cefcapene D5 Under Controlled Research Conditions

Hydrolytic and Oxidative Degradation Mechanisms of Cefcapene-d5 under Experimental Conditions

The degradation of this compound is anticipated to mirror that of its non-deuterated counterpart, Cefcapene pivoxil, which undergoes degradation primarily through hydrolysis and oxidation.

Hydrolytic Degradation: The pivotal reaction in the degradation of cephalosporins is the hydrolysis of the β-lactam ring, a characteristic feature of this class of antibiotics. In the case of Cefcapene pivoxil, this process is well-documented and is expected to be the principal hydrolytic pathway for this compound as well. Under acidic conditions, Cefcapene pivoxil has been shown to degrade significantly, particularly at elevated temperatures. For instance, at 363 K in 0.5 mol L⁻¹ HCl, a 56.4% degradation of Cefcapene pivoxil was observed after 240 minutes. The primary product of this hydrolysis is the active form of the drug, Cefcapene acid. simsonpharma.com The ester linkage in the pivoxil moiety is also susceptible to hydrolysis, which is a key step in the bioactivation of the prodrug Cefcapene pivoxil. axios-research.com

In alkaline solutions, Cefcapene pivoxil has been observed to precipitate, making the determination of its degradation rate under these conditions challenging.

Oxidative Degradation: Cefcapene pivoxil has demonstrated fair resistance to oxidative stress. However, under forced oxidative conditions, such as exposure to hydrogen peroxide, degradation can be induced. The resulting degradation products often share similar retention times in chromatographic analyses as those observed under acidic hydrolysis, suggesting common breakdown pathways may be initiated by different stressors.

The following table summarizes the expected degradation of this compound based on studies of Cefcapene pivoxil.

| Stress Condition | Reagent/Environment | Observed Degradation of Cefcapene Pivoxil |

| Acidic Hydrolysis | 0.5 mol L⁻¹ HCl at 363 K | Significant degradation (56.4% after 240 min) |

| Oxidative Stress | Hydrogen Peroxide | Fairly resistant, but degradation can be induced |

| Basic Hydrolysis | Alkaline solutions | Precipitation observed |

Photostability and Thermal Stability of this compound in Model Systems

The stability of this compound under light and heat is a critical parameter for its storage and use as a research standard.

Photostability: Studies on various cephalosporins have shown that photodegradation can be a significant elimination process. researchgate.net The process can occur through direct photolysis, where the molecule itself absorbs light and undergoes a chemical change, or indirect photolysis, mediated by other substances in the environment. researchgate.net Direct photolysis of some cephalosporins has been shown to lead to decarboxylation and rupture of the β-lactam ring. syinnovation.co.kr While specific photostability data for this compound is not available, studies on the related compound, cefditoren (B193786) pivoxil, showed approximately 11% degradation when a solution was exposed to direct sunlight for 6 hours. This suggests that this compound may also be susceptible to photodegradation.

Thermal Stability: Cefcapene pivoxil has demonstrated considerable stability in dry heat. When subjected to temperatures of 373 K and 393 K for 28 days, it showed desired stability. The main degradation products observed under thermal stress were consistent with those from acidic hydrolysis and oxidative degradation. This indicates that even under high-temperature conditions, the fundamental degradation pathways remain similar. Given that this compound is used as a stable isotope standard, it is expected to possess high thermal stability under typical laboratory storage conditions.

The table below outlines the stability of Cefcapene pivoxil under thermal and photolytic stress, which can be extrapolated to this compound.

| Stress Condition | Parameters | Outcome for Cefcapene Pivoxil |

| Thermal Degradation | 373 K and 393 K for 28 days | Showed desired stability |

| Photolytic Degradation | Direct sunlight exposure (inferred from related compounds) | Potential for degradation |

Identification and Characterization of this compound Degradation Products for Research Purity Assessments

The identification of degradation products is essential for assessing the purity of this compound standards. High-Performance Liquid Chromatography (HPLC) is a key analytical technique used for this purpose.

In studies of Cefcapene pivoxil, a stability-indicating HPLC method was developed to separate the parent drug from its degradation products. Under acidic hydrolysis and oxidative stress, the main degradation products of Cefcapene pivoxil exhibited retention times of approximately 1.57 and 2.53 minutes, compared to the 3.84-minute retention time of the intact drug under specific chromatographic conditions.

For this compound, it is anticipated that the degradation products would be the deuterated analogues of those formed from Cefcapene pivoxil. The primary degradation product would likely be d5-Cefcapene acid, resulting from the hydrolysis of the pivoxil ester and the β-lactam ring. Other minor degradation products could also be formed, and their identification would typically be achieved using mass spectrometry (MS) in conjunction with HPLC to confirm their molecular weights and structures.

The use of deuterated internal standards, such as this compound, is crucial for improving the accuracy of analytical methods for detecting metabolites and degradation products of the non-deuterated drug.

Comparative Studies and Structure Activity Relationship Sar Research with Cefcapene D5

Comparative Analysis of Cefcapene-d5 and Non-deuterated Cefcapene in In Vitro Research Assays

In the absence of direct comparative studies, a hypothetical in vitro analysis would likely focus on key antibacterial metrics. Standard assays would be employed to determine the minimum inhibitory concentrations (MICs) of both this compound and Cefcapene against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Hypothetical Data Table: Comparative In Vitro Antibacterial Activity (MIC, µg/mL)

| Bacterial Strain | Cefcapene | This compound |

| Staphylococcus aureus (ATCC 29213) | Data not available | Data not available |

| Streptococcus pneumoniae (ATCC 49619) | Data not available | Data not available |

| Escherichia coli (ATCC 25922) | Data not available | Data not available |

| Haemophilus influenzae (ATCC 49247) | Data not available | Data not available |

| Moraxella catarrhalis (ATCC 25238) | Data not available | Data not available |

Further in vitro assays could investigate the comparative binding affinities of this compound and Cefcapene to penicillin-binding proteins (PBPs), their primary molecular targets in bacteria. Competitive binding assays would be necessary to determine if the deuterium (B1214612) substitution alters the affinity for these essential enzymes involved in bacterial cell wall synthesis.

Investigation of Deuterium Substitution Effects on this compound Biological Activity (Mechanistic and In Vitro)

The primary mechanistic investigation would revolve around the "kinetic isotope effect." The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This increased bond strength can slow down metabolic processes that involve the cleavage of this bond.

In the context of Cefcapene, this could have several implications. If a metabolic pathway involving the cleavage of one of the deuterated positions is a significant route of degradation or inactivation, this compound would be expected to exhibit enhanced metabolic stability. This could be assessed in vitro using liver microsomes or hepatocytes and measuring the rate of disappearance of the parent compound over time.

Hypothetical Data Table: In Vitro Metabolic Stability

| Compound | Half-life (t½) in Human Liver Microsomes (min) |

| Cefcapene | Data not available |

| This compound | Data not available |

Another area of investigation would be the potential for "metabolic switching." If the primary metabolic site is blocked by deuterium, the metabolic enzymes might target other positions on the molecule, potentially leading to the formation of different metabolites. Identifying and quantifying the metabolites of both Cefcapene and this compound in vitro would be crucial to understanding these effects.

SAR Studies of this compound Derivatives and Analogues for Enhanced Mechanistic Understanding

Structure-activity relationship studies would involve the synthesis and evaluation of a series of this compound analogues with deuterium atoms placed at different positions within the molecule. This would help to pinpoint which C-H bonds are critical for its biological activity and/or metabolic degradation.

For instance, deuteration at sites not involved in metabolism or binding to PBPs would likely have a negligible effect on the compound's activity. Conversely, deuteration at a site that is a primary target for metabolic enzymes could significantly enhance its stability and, potentially, its in vivo efficacy.

By systematically modifying the structure of this compound and observing the resulting changes in antibacterial activity and metabolic profile, researchers could gain a deeper understanding of its mechanism of action and identify opportunities for the design of new cephalosporin (B10832234) derivatives with improved properties. However, no such studies on this compound derivatives or analogues have been published in the available scientific literature.

Emerging Research Applications and Future Directions for Cefcapene D5

Integration of Cefcapene-d5 in Omics-Based Research (e.g., Metabolomics, Proteomics for Target Identification)

The integration of multi-omics data, such as metabolomics and proteomics, provides a comprehensive view of a biological system's response to stimuli, like antibiotic treatment. mdpi.com In this context, this compound plays a critical role as an internal standard for quantitative analysis, primarily using liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov

Stable isotope-labeled (SIL) compounds are considered the gold standard for internal standards in quantitative bioanalysis. biopharmaservices.com When added to a biological sample at a known concentration, this compound co-elutes with the unlabeled Cefcapene but is detected at a different mass-to-charge ratio (m/z). This allows for precise correction of any variability that may occur during sample preparation, extraction, and analysis, ensuring highly accurate quantification of the active drug. biopharmaservices.com

In metabolomics, researchers can use this compound to accurately measure the concentration of Cefcapene in tissues, plasma, or bacterial cells. nih.govnih.gov This quantitative data can then be correlated with global changes in the cellular metabolome. By identifying metabolic pathways that are significantly altered in the presence of the antibiotic, scientists can gain insights into its mechanism of action and potential off-target effects.

Similarly, in proteomics, the precise concentration of Cefcapene, determined using this compound, can be linked to changes in protein expression. This integrated approach can help identify the molecular targets of the drug, including penicillin-binding proteins (PBPs), and uncover proteins involved in resistance mechanisms, such as efflux pumps or drug-modifying enzymes.

| Experimental Group | Treatment | Internal Standard | Analytical Method | Primary Objective |

|---|---|---|---|---|

| Control Group | Vehicle (No Antibiotic) | This compound | LC-MS/MS | Establish baseline metabolic profile of bacterial culture. |

| Treatment Group | Cefcapene (Unlabeled) | This compound | LC-MS/MS | Quantify Cefcapene uptake and identify associated changes in bacterial metabolites. |

| Resistant Strain Group | Cefcapene (Unlabeled) | This compound | LC-MS/MS | Compare Cefcapene concentration and metabolic shifts to the susceptible strain to identify resistance biomarkers. |

Advanced Spectroscopic Probes Utilizing this compound for In Situ Biological Studies

Isotopic labeling is a powerful technique for probing molecular interactions using advanced spectroscopic methods like Nuclear Magnetic Resonance (NMR). nih.gov While 13C and 15N are more commonly used for NMR, deuterium (B1214612) labeling offers unique advantages. The introduction of deuterium into a molecule like Cefcapene alters its NMR properties, which can be exploited to study its binding dynamics with biological targets in situ.

NMR spectroscopy is ideally suited to investigate the structure and dynamics of proteins and their interactions with ligands, such as antibiotics. nih.gov By using this compound, researchers could potentially simplify complex NMR spectra of the drug bound to its target protein (e.g., a penicillin-binding protein). This "deuterium editing" can help isolate specific signals and provide detailed information about the conformation of the antibiotic in the binding pocket and the nature of the drug-target interaction.

Furthermore, these studies can illuminate the mechanisms by which resistance-conferring enzymes, such as β-lactamases, recognize and hydrolyze the β-lactam ring of cephalosporins. Observing the interaction between this compound and these enzymes at an atomic level can provide crucial data for designing next-generation antibiotics that are less susceptible to enzymatic inactivation.

| Isotope | Natural Abundance | NMR Activity | Primary Application in Drug Research |

|---|---|---|---|

| ²H (Deuterium) | 0.015% | Active | Simplifying ¹H-NMR spectra, studying molecular dynamics, probing specific sites without altering chemical properties. musechem.com |

| ¹³C | 1.1% | Active | Elucidating the structure of drug-target complexes, mapping binding sites, studying metabolic pathways. nih.gov |

| ¹⁵N | 0.37% | Active | Investigating protein structure and dynamics upon drug binding, particularly useful for studying protein backbone changes. nih.gov |

Future Prospects of Deuterated Antibiotics as Research Tools for Antimicrobial Resistance (AMR) Studies

The rise of antimicrobial resistance (AMR) is a critical global health threat, necessitating the development of rapid and accurate diagnostic tools. nih.gov Deuterated compounds are at the forefront of innovative methods for antibiotic susceptibility testing (AST). nih.gov One promising approach utilizes deuterium labeling of bacterial components, detected by mass spectrometry, to quickly assess cell growth in the presence of an antibiotic. nih.gov

In this method, bacteria are cultured in a medium containing a source of deuterium, such as deuterated water (D₂O) or labeled amino acids. As the bacteria grow, they incorporate deuterium into their cellular machinery, such as the lipids in their cell membranes. nih.gov This incorporation results in a measurable mass shift that can be detected using techniques like MALDI-TOF mass spectrometry. nih.gov

The principle of this rapid AST is straightforward:

Susceptible Bacteria: When treated with an effective antibiotic like Cefcapene, their growth is inhibited, and they cease to incorporate deuterium. Their mass spectrum will show a low abundance of deuterated lipids. nih.gov

Resistant Bacteria: These strains continue to grow and replicate despite the presence of the antibiotic, leading to significant incorporation of deuterium. Their mass spectrum will show a high abundance of deuterated lipids. nih.gov

This technique can differentiate between resistant and susceptible strains in a matter of hours, a significant improvement over traditional culture-based methods that can take days. nih.gov While current methods often involve labeling the bacterial components, the use of deuterated antibiotics like this compound offers future possibilities for more direct and sophisticated AMR studies. Researchers could use this compound to trace the drug itself, investigating its metabolism by resistant bacteria or directly observing its interaction with resistance enzymes, providing a deeper understanding of the specific mechanisms of drug inactivation or efflux.

| Bacterial Strain | Condition | Bacterial Growth | Deuterium Incorporation | Expected Mass Spec Result |

|---|---|---|---|---|

| Susceptible | No Antibiotic | Yes | High | High intensity of deuterated lipid peaks. |

| Susceptible | + Cefcapene | No | Low / None | Low intensity of deuterated lipid peaks. nih.gov |

| Resistant | No Antibiotic | Yes | High | High intensity of deuterated lipid peaks. |

| Resistant | + Cefcapene | Yes | High | High intensity of deuterated lipid peaks, similar to untreated control. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.